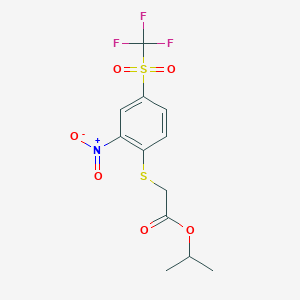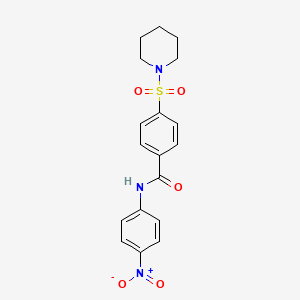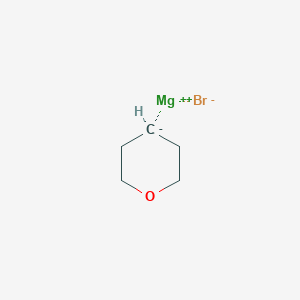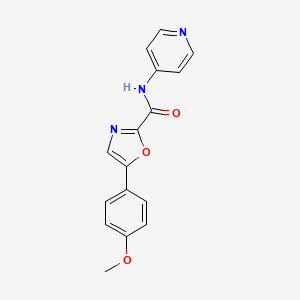
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate is a complex organic compound with a unique structure that includes nitro, trifluoromethyl, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the nitration of a suitable aromatic precursor, followed by sulfonylation and subsequent thioesterification. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions typically require specific solvents and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate exerts its effects involves interactions with specific molecular targets. The nitro and sulfonyl groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The trifluoromethyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl 2-((2-nitro-4-(methylsulfonyl)phenyl)thio)acetate
- Isopropyl 2-((2-nitro-4-(ethylsulfonyl)phenyl)thio)acetate
- Isopropyl 2-((2-nitro-4-(chlorosulfonyl)phenyl)thio)acetate
Uniqueness
Isopropyl 2-((2-nitro-4-((trifluoromethyl)sulfonyl)phenyl)thio)acetate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO6S2/c1-7(2)22-11(17)6-23-10-4-3-8(5-9(10)16(18)19)24(20,21)12(13,14)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTMOPJPEIIDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenyl)-3-oxo-N-(3,4,5-trimethoxyphenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2727688.png)
![4-(N,N-diallylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2727689.png)
![N-[(3-Methyl-4-phenylphenyl)methyl]but-2-ynamide](/img/structure/B2727691.png)
![(4-Fluoro-3-nitrophenyl)-[[2-(2-methylpropyl)-1,2,4-triazol-3-yl]methyl]cyanamide](/img/structure/B2727696.png)
![methyl 3-(1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2727698.png)




![1-(2-Methoxy-4-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2727705.png)
![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2727706.png)

![9-(3-chloro-4-methylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2727709.png)
![N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide](/img/structure/B2727710.png)
